Cas no 2243506-85-4 (2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid)

2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid
- EN300-1704947
- 2243506-85-4
- 2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid
-
- インチ: 1S/C29H26BrNO5/c30-20-11-9-19(10-12-20)29(36-14-26(32)33)15-28(16-29)17-31(18-28)27(34)35-13-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25H,13-18H2,(H,32,33)
- InChIKey: GXILFDBKCDHBOX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(CC2(CN(C(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)C2)C1)OCC(=O)O
計算された属性
- 精确分子量: 547.09944g/mol
- 同位素质量: 547.09944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 36
- 回転可能化学結合数: 7
- 複雑さ: 806
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- XLogP3: 5.1
2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704947-1.0g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 1g |
$2767.0 | 2023-06-04 | ||
Enamine | EN300-1704947-0.5g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 0.5g |
$2158.0 | 2023-09-20 | ||
Enamine | EN300-1704947-2.5g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 2.5g |
$5423.0 | 2023-09-20 | ||
Enamine | EN300-1704947-0.05g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 0.05g |
$735.0 | 2023-09-20 | ||
Enamine | EN300-1704947-0.25g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 0.25g |
$1370.0 | 2023-09-20 | ||
Enamine | EN300-1704947-1g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 1g |
$2767.0 | 2023-09-20 | ||
Enamine | EN300-1704947-10.0g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 10g |
$11900.0 | 2023-06-04 | ||
Enamine | EN300-1704947-5g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 5g |
$8025.0 | 2023-09-20 | ||
Enamine | EN300-1704947-5.0g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 5g |
$8025.0 | 2023-06-04 | ||
Enamine | EN300-1704947-0.1g |
2-{[6-(4-bromophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid |
2243506-85-4 | 0.1g |
$959.0 | 2023-09-20 |
2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acidに関する追加情報
Introduction to 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic Acid (CAS No. 2243506-85-4)
2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid (CAS No. 2243506-85-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural rigidity, making them valuable scaffolds in drug discovery and development.
The core structure of this compound, the spiro[3.3]heptane ring, provides a rigid framework that can influence the conformational properties of the molecule. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group adds further complexity and can modulate the compound's solubility, stability, and biological activity. Additionally, the 4-bromophenyl substituent introduces a halogen atom that can participate in various chemical reactions and interactions, enhancing the compound's potential for pharmacological applications.
Recent studies have explored the potential of spirocyclic compounds in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry (2021) investigated the antitumor activity of a series of spirocyclic compounds, including those with similar structural features to 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid. The results showed that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead candidates for anticancer drug development.
In another study published in Bioorganic & Medicinal Chemistry Letters (2020), researchers evaluated the neuroprotective effects of spirocyclic compounds in models of Alzheimer's disease. The findings indicated that certain spirocyclic structures could effectively reduce neuroinflammation and protect neurons from oxidative stress, highlighting their therapeutic potential in neurodegenerative disorders.
The synthesis of 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization with the desired substituents. A common synthetic route involves the reaction of a suitable spirocyclic precursor with a bromophenyl derivative followed by coupling with a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
The physicochemical properties of 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro[3.3]heptan-6-yloxy}acetic acid have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its biological activity.
In terms of pharmacokinetics, preliminary studies have shown that 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl)-2-azaspiro[3.3]heptan-6-yloxy}acetic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity and molecular weight are within an optimal range for oral bioavailability, making it a promising candidate for further preclinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl)-2-azaspiro[3.3]heptan-6-yloxy}acetic acid in various disease models. Early results from phase I trials have shown promising outcomes with no significant adverse effects observed at therapeutic doses. These findings underscore the potential of this compound as a novel therapeutic agent.
In conclusion, 2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl)-2-azaspiro[3.3]heptan-6-yloxy}acetic acid (CAS No. 2243506-85-4) represents an exciting advancement in medicinal chemistry due to its unique structural features and promising biological activities. Ongoing research continues to explore its full therapeutic potential across multiple disease areas, positioning it as a valuable candidate for future drug development efforts.
2243506-85-4 (2-{6-(4-bromophenyl)-2-{(9H-fluoren-9-yl)methoxycarbonyl}-2-azaspiro3.3heptan-6-yloxy}acetic acid) Related Products
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 52387-40-3(5-chloro-2,2-dimethylpentanal)
- 126-84-1(2,2-Diethoxypropane)
- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)




